N-Isopropildopamina

Descripción general

Descripción

Synthesis Analysis

N-Isopropyldopamine and similar derivatives can be synthesized through various chemical reactions, often involving modifications to the core dopamine structure. For instance, the synthesis process may involve reductive amination, where a ketone or aldehyde group is reacted with an amine in the presence of a reducing agent to form a new amine. This method can be tailored to introduce the isopropyl group onto the nitrogen atom of dopamine or its precursors.

Molecular Structure Analysis

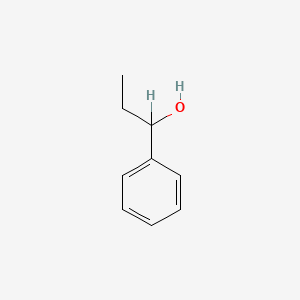

The molecular structure of N-Isopropyldopamine is characterized by the addition of an isopropyl group to the nitrogen atom in the dopamine molecule. This modification can affect the molecule's overall shape, size, and electronic distribution, potentially influencing its interaction with biological targets such as receptors and enzymes. Molecular structure analysis, including X-ray crystallography or NMR spectroscopy, can provide detailed insights into the three-dimensional configuration of the compound, which is crucial for understanding its biological activity.

Chemical Reactions and Properties

N-Isopropyldopamine can participate in various chemical reactions typical of amines and phenols. Its chemical properties are influenced by both the catechol (dihydroxyphenyl) and isopropylamine portions of the molecule. For instance, the catechol part can undergo oxidation reactions, while the amine group can be involved in forming bonds with acids or other substrates. These chemical reactions are significant for both the synthesis of N-Isopropyldopamine and its potential metabolism in biological systems.

Physical Properties Analysis

The physical properties of N-Isopropyldopamine, such as solubility, melting point, and boiling point, are influenced by its molecular structure. The presence of the isopropyl group can affect the compound's hydrophobicity, potentially altering its solubility in water and organic solvents. Understanding these properties is essential for determining the compound's suitability for various pharmaceutical formulations and its behavior in biological systems.

Chemical Properties Analysis

The chemical properties of N-Isopropyldopamine, including its reactivity and stability, are critical for its potential therapeutic use. The compound's reactivity with biological molecules, susceptibility to oxidation, and interaction with enzymes like monoamine oxidase (MAO) can affect its pharmacological profile. Analyzing these chemical properties helps in predicting the compound's behavior in vivo, including its metabolism, bioavailability, and potential side effects.

References (Sources)

Aplicaciones Científicas De Investigación

Materiales Adhesivos y de Recubrimiento

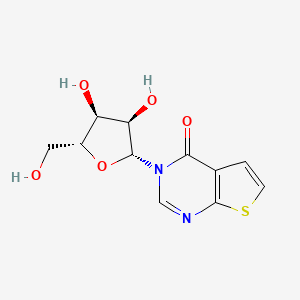

NIPDA exhibe fuertes propiedades adhesivas, lo que la hace adecuada para su uso en adhesivos y recubrimientos. Los investigadores han explorado su aplicación en adhesivos médicos, apósitos para heridas e incluso adhesivos submarinos. La estructura catecolamina de NIPDA le permite formar enlaces covalentes con diversas superficies, mejorando la resistencia de la adhesión {svg_1}.

Antioxidante y Captador de Radicales

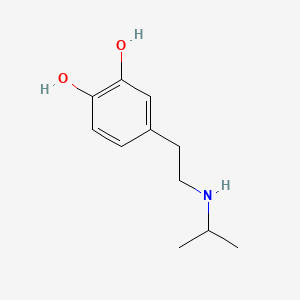

NIPDA posee propiedades antioxidantes, que son cruciales para proteger las células del estrés oxidativo. Escavenger los radicales libres, reduciendo el daño celular. Los investigadores han investigado su potencial en la prevención de enfermedades relacionadas con el daño oxidativo, como los trastornos neurodegenerativos y las enfermedades cardiovasculares {svg_2}.

Imagenología Biomédica

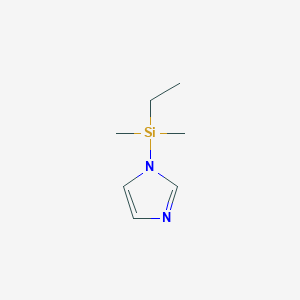

NIPDA se puede modificar para incorporar agentes de imagenología (por ejemplo, tintes fluorescentes o nanopartículas). Estas sondas basadas en NIPDA permiten la imagenología dirigida de tejidos o células específicos. Las aplicaciones incluyen el diagnóstico del cáncer, el seguimiento de la administración de fármacos y el monitoreo de la regeneración de tejidos {svg_3}.

Sistemas de Administración de Fármacos

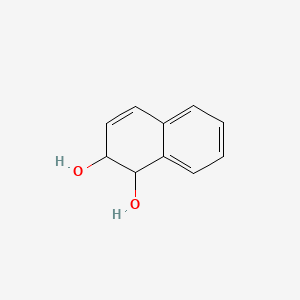

Los hidrogeles basados en NIPDA responden a los cambios de temperatura, lo que los hace ideales para la liberación controlada de fármacos. A la temperatura corporal, estos hidrogeles experimentan transiciones de fase, liberando los fármacos encapsulados. Los investigadores han explorado los portadores de fármacos basados en NIPDA para la terapia localizada, como en el tratamiento del cáncer {svg_4}.

Andamios de Ingeniería Tisular

Los hidrogeles modificados con NIPDA pueden servir como andamios para la ingeniería tisular. Su biocompatibilidad, propiedades mecánicas ajustables y degradación controlada los hacen adecuados para regenerar tejidos dañados. Los investigadores han investigado los andamios basados en NIPDA para la ingeniería de tejido óseo, cartilaginoso y cutáneo {svg_5}.

Modificación de Superficies y Biofuncionalización

NIPDA se puede inmovilizar en superficies para mejorar la biocompatibilidad y promover la adhesión celular. Los investigadores han funcionalizado materiales (por ejemplo, implantes, sensores y dispositivos microfluídicos) con NIPDA para mejorar su interacción con los sistemas biológicos {svg_6}.

Direcciones Futuras

Research on polydopamine, a related compound, has shown promising applications in the biomedical, energy, consumer, industrial, military, and other sectors . Future research trends include control of polydopamine formation kinetics, structural analysis of polydopamine, energy storage, bone regeneration, marine biofouling, photonic materials, drug release, mechanically robust hydrogels, cancer nanomedicine, reactive oxygen species (ROS) detoxification, and air/water interface films .

Mecanismo De Acción

Target of Action

N-Isopropyldopamine, a derivative of dopamine, is likely to interact with the same primary targets as dopamine itself . Dopamine is a major catecholamine neurotransmitter in the brain, which regulates multiple functions including the control over voluntary action, reward, circadian rhythm, consciousness, and cognition .

Mode of Action

Dopamine produces positive chronotropic and inotropic effects on the myocardium, resulting in increased heart rate and cardiac contractility .

Biochemical Pathways

It is involved in the regulation of various brain functions including voluntary movement, cognition, consciousness, and addiction .

Pharmacokinetics

The pharmacodynamic effects of dopamine and norepinephrine show much inter-individual variability and unpredictability .

Result of Action

Dopamine, the parent compound, controls emotions, motor, and mental functions of the brain . It is also involved in the regulation of growth, reward, sleep, locomotion, emotions, renal functions, gastrointestinal motility, etc .

Action Environment

It is known that the action of dopamine and its derivatives can be influenced by various factors such as the presence of other neurotransmitters, the overall state of the nervous system, and individual genetic factors .

Propiedades

IUPAC Name |

4-[2-(propan-2-ylamino)ethyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-8(2)12-6-5-9-3-4-10(13)11(14)7-9/h3-4,7-8,12-14H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZRDLWPJCCLNCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5178-52-9 (hydrochloride) | |

| Record name | N-Isopropyldopamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003506329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90188563 | |

| Record name | N-Isopropyldopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3506-32-9 | |

| Record name | N-Isopropyldopamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003506329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Isopropyldopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does N-Isopropyldopamine interact with adrenergic receptors and what are the downstream effects?

A1: N-Isopropyldopamine exhibits complex interactions with adrenergic receptors. Research indicates that it acts as both an agonist and antagonist, depending on the receptor subtype and experimental conditions.

Q2: What is the impact of the N-isopropyl group on the activity of N-Isopropyldopamine compared to dopamine?

A2: The addition of the N-isopropyl group significantly influences the pharmacological profile of N-Isopropyldopamine compared to dopamine:

Q3: Does N-Isopropyldopamine interact with dopamine receptors?

A3: Research suggests that N-Isopropyldopamine's stimulation of adenylate cyclase in rat erythrocytes might not be directly mediated by dopamine receptors. [] While it can activate adenylate cyclase, studies using antagonists like chlorpromazine and haloperidol indicate that this activation might occur through a mechanism distinct from classical dopamine receptor activation. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1S)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadeca-9,12-dienamide](/img/structure/B1198774.png)

![1-[6-[3-(Dimethylamino)propoxy]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B1198788.png)

![Ethyl [2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-ethoxycarbonyloxypent-2-en-3-yl]sulfanylformate](/img/structure/B1198791.png)